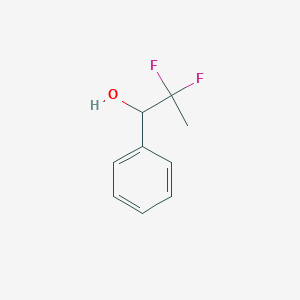
alpha-(1,1-Difluoroethyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1,1-Difluoroethyl)benzenemethanol is a chemical compound with a molecular formula of C9H10F2O . It contains a total of 22 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 1 Oxygen atom, and 2 Fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound contains 22 bonds in total. These include 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Applications De Recherche Scientifique
Alpha-(1,1-Difluoroethyl)benzenemethanol has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. ODC is upregulated in many types of cancer, and its inhibition by this compound leads to a decrease in polyamine levels, which can inhibit cell growth and induce apoptosis. This compound has been shown to be effective in preclinical models of various cancers, including neuroblastoma, colorectal cancer, and prostate cancer.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in other diseases. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been studied in neurodegenerative diseases, where polyamine dysregulation has been implicated in the pathogenesis. This compound has been shown to improve motor function and reduce neuroinflammation in preclinical models of Parkinson's disease.
Mécanisme D'action
Alpha-(1,1-Difluoroethyl)benzenemethanol inhibits ODC, which is the first and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurodegeneration. This compound leads to a decrease in polyamine levels, which can inhibit cell growth and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound leads to a decrease in polyamine levels, which can inhibit cell growth and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been studied in neurodegenerative diseases, where polyamine dysregulation has been implicated in the pathogenesis. This compound has been shown to improve motor function and reduce neuroinflammation in preclinical models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(1,1-Difluoroethyl)benzenemethanol has several advantages and limitations for lab experiments. This compound is a potent inhibitor of ODC and can lead to a decrease in polyamine levels, which can inhibit cell growth and induce apoptosis. This compound has been shown to be effective in preclinical models of various cancers, including neuroblastoma, colorectal cancer, and prostate cancer. However, this compound has some limitations, including its short half-life and poor bioavailability. This compound also has some off-target effects, which can limit its therapeutic potential.
Orientations Futures
Alpha-(1,1-Difluoroethyl)benzenemethanol has several potential future directions for research. This compound has been shown to be effective in preclinical models of various cancers, including neuroblastoma, colorectal cancer, and prostate cancer. This compound has also been studied for its potential therapeutic applications in other diseases, including inflammation and neurodegeneration. Future research could focus on developing more potent and selective inhibitors of ODC, improving the bioavailability and pharmacokinetics of this compound, and exploring the potential of this compound in combination with other therapies. This compound also has potential applications in precision medicine, where its effectiveness could be tailored to individual patients based on their polyamine metabolism.
Méthodes De Synthèse
Alpha-(1,1-Difluoroethyl)benzenemethanol can be synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2,2-difluoroethanol in the presence of a base. The reaction proceeds via a Michael addition followed by a nucleophilic substitution to give this compound in high yield and purity.
Propriétés
IUPAC Name |
2,2-difluoro-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMIRCNSUFKDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)
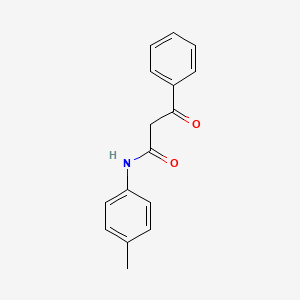
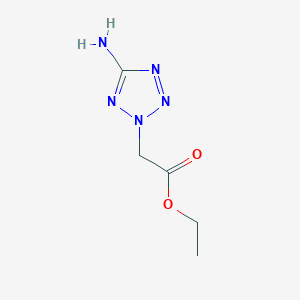
![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
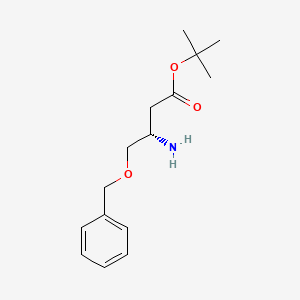

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2950370.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)
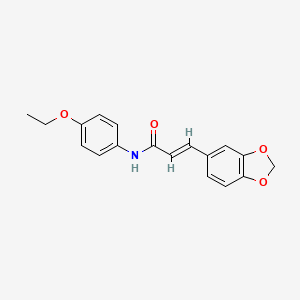

![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)